molecular formula C8H11FN2 B13048859 (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine

(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine

Cat. No.: B13048859
M. Wt: 154.18 g/mol
InChI Key: PETLREGFPCLNGW-MRVPVSSYSA-N
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Description

(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine typically involves the reaction of 2-fluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reductive amination of 2-fluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Fluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of amine groups.

    (1S)-1-(2-Fluorophenyl)ethane-1-amine: Contains only one amine group.

    (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine is unique due to the presence of both fluorine and two amine groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

PETLREGFPCLNGW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)F

Origin of Product

United States

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